5-chloro-3,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide -

5-chloro-3,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Catalog Number: EVT-5132879
CAS Number:
Molecular Formula: C19H15ClN2O2S
Molecular Weight: 370.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3'R,4'S,5'R)-N-[(3R,6S)-6-Carbamoyltetrahydro-2H-pyran-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide []

  • Compound Description: This compound is described as an MDM2 inhibitor. MDM2 is a negative regulator of the tumor suppressor protein p53, and inhibiting it can lead to increased p53 activity and potential anti-cancer effects. []

2. N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea []

  • Compound Description: This compound is cited as an FLT3 inhibitor. FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia, and inhibiting it can be a therapeutic strategy for this type of cancer. []
  • Relevance: This compound shares the urea group (-NHC(O)NH-) and a halogenated aromatic ring system with 5-Chloro-3,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. The presence of heterocyclic moieties, isoxazole in this compound and benzothiazole in the target compound, further emphasizes their relationship in terms of belonging to a broader class of heterocyclic compounds often investigated for their pharmacological properties. []

3. 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol [, ]

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of derivatives with potential anti-microbial and anti-oxidant activities. [, ]
  • Relevance: This compound exhibits a close structural resemblance to 5-Chloro-3,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, particularly sharing the 1,3-benzothiazole core with a halogen substituent at the 7-position. This highlights the potential significance of the benzothiazole moiety in influencing biological activity. The presence of a pyrazole ring in this related compound and a benzofuran moiety in the target compound suggests variations within a broader class of heterocyclic compounds. [, ]

4. YM060 ((R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride) []

  • Compound Description: This compound, YM060, is a novel 5-HT3 receptor antagonist investigated for its potential to treat nausea and vomiting, particularly those induced by chemotherapy. It demonstrates significantly higher potency compared to other 5-HT3 receptor antagonists like ondansetron and granisetron. []
  • Relevance: While structurally distinct from the target compound, YM060 shares a carboxamide group and an aromatic heterocycle, highlighting the prevalence of these functional groups in compounds with diverse biological activities. Both YM060 and 5-Chloro-3,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide belong to a broad class of heterocyclic amides often investigated in medicinal chemistry. []

Properties

Product Name

5-chloro-3,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

IUPAC Name

5-chloro-3,6-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C19H15ClN2O2S/c1-9-4-5-14-16(6-9)25-19(21-14)22-18(23)17-11(3)12-8-13(20)10(2)7-15(12)24-17/h4-8H,1-3H3,(H,21,22,23)

InChI Key

QNZROSKLRRNZMK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.